molecular formula C12H10F3IN2O2 B8571372 3-[4-Iodo-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-imidazolidinedione

3-[4-Iodo-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-imidazolidinedione

Cat. No. B8571372
M. Wt: 398.12 g/mol
InChI Key: CMTXUKWAGODTMW-UHFFFAOYSA-N
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Patent
US06107488

Procedure details

140 g of the product of Example 1 and 210 ml of demineralized water are introduced at 20°±2° C., agitation is carried out and 210 ml of pure 22°Be hydrochloric acid is added over about 5 minutes. The reaction medium is maintained at 35°-40° C. for 30 minutes under agitation then cooled down to 0°±5° C. under agitation. Then 28 ml of methylene chloride is added, a solution of 43.7 g of sodium nitrite in 70 ml of demineralized water is then added over about 30 minutes, at 0°±5° C. The reaction medium is maintained for another hour under agitation at 0°±5° C., a solution of 87.7 g of sodium iodide in 140 ml of demineralized water is added over 45 minutes. The reaction medium is maintained under agitation for another hour and 700 ml of methylene chloride is added. Agitation is carried out for 15 minutes at 0°±5° C., 28 g of sodium metabisulphite is added in one go and agitation is carried out for another 30 minutes while leaving the temperature to return to 20° C. After pouring, the organic phase is decanted, the aqueous phase is reextracted with 280 ml of methylene chloride, then the organic phases are washed with 3×140 ml of a saturated aqueous solution of NaCl. The joint chloromethylenic phases are dried, followed by filtering and washing with 3×70 ml of methylene chloride and 184.5 g of expected product (white crystals) is obtained, M.p.=164-165° C.
Quantity
28 mL
Type
solvent
Reaction Step One
Name
product
Quantity
140 g
Type
reactant
Reaction Step Two
Name
Quantity
210 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Be hydrochloric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
43.7 g
Type
reactant
Reaction Step Four
Name
Quantity
70 mL
Type
solvent
Reaction Step Four
Quantity
87.7 g
Type
reactant
Reaction Step Five
Name
Quantity
140 mL
Type
solvent
Reaction Step Five
Quantity
28 g
Type
reactant
Reaction Step Six
Quantity
700 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:12](=[O:13])[C:11]([CH3:15])([CH3:14])[NH:10][C:9]2=[O:16])=[CH:4][C:3]=1[C:17]([F:20])([F:19])[F:18].N([O-])=O.[Na+].[I-:25].[Na+].S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+]>O.C(Cl)Cl>[CH3:14][C:11]1([CH3:15])[NH:10][C:9](=[O:16])[N:8]([C:5]2[CH:6]=[CH:7][C:2]([I:25])=[C:3]([C:17]([F:20])([F:19])[F:18])[CH:4]=2)[C:12]1=[O:13] |f:1.2,3.4,5.6.7|

Inputs

Step One
Name
Quantity
28 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
product
Quantity
140 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)N1C(NC(C1=O)(C)C)=O)C(F)(F)F
Name
Quantity
210 mL
Type
solvent
Smiles
O
Step Three
Name
Be hydrochloric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
43.7 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
70 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
87.7 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
140 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
28 g
Type
reactant
Smiles
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Seven
Name
Quantity
700 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction medium is maintained at 35°-40° C. for 30 minutes under agitation
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
then cooled down to 0°±5° C. under agitation
TEMPERATURE
Type
TEMPERATURE
Details
The reaction medium is maintained for another hour under agitation at 0°±5° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction medium is maintained under agitation for another hour
WAIT
Type
WAIT
Details
is carried out for another 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
while leaving the temperature
CUSTOM
Type
CUSTOM
Details
to return to 20° C
ADDITION
Type
ADDITION
Details
After pouring
CUSTOM
Type
CUSTOM
Details
the organic phase is decanted
WASH
Type
WASH
Details
the organic phases are washed with 3×140 ml of a saturated aqueous solution of NaCl
CUSTOM
Type
CUSTOM
Details
The joint chloromethylenic phases are dried
FILTRATION
Type
FILTRATION
Details
by filtering
WASH
Type
WASH
Details
washing with 3×70 ml of methylene chloride

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1(C(N(C(N1)=O)C1=CC(=C(C=C1)I)C(F)(F)F)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 184.5 g
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.